molecular formula C15H13BrF2N2O2 B5356428 (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

Cat. No.: B5356428
M. Wt: 371.18 g/mol
InChI Key: DRYYNBRNGMZXMI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrazole ring and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Ethylation: The brominated pyrazole is ethylated using an alkylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Difluoromethoxyphenyl Group: The final step involves the coupling of the brominated, ethylated pyrazole with a difluoromethoxyphenyl group through a condensation reaction, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMO-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
  • 1-(4-CHLORO-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
  • 1-(4-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

Uniqueness

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both a brominated pyrazole ring and a difluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2N2O2/c1-2-20-9-11(16)14(19-20)12(21)8-7-10-5-3-4-6-13(10)22-15(17)18/h3-9,15H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYYNBRNGMZXMI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C=CC2=CC=CC=C2OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)/C=C/C2=CC=CC=C2OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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